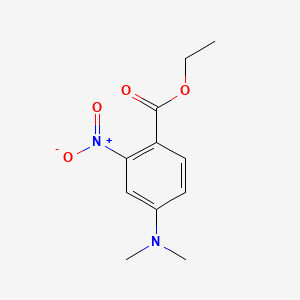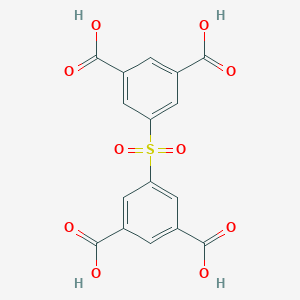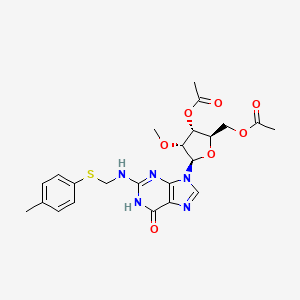
(2E,2'E)-N,N'-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,2’E)-N,N’-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide) is a complex organic compound characterized by its unique structure, which includes a phenylenebis(methylene) core and pyridinyl acrylamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,2’E)-N,N’-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide) typically involves a multi-step process. One common method includes the reaction of 1,4-phenylenebis(methylene) with 3-(pyridin-4-yl)acrylamide under specific conditions. The reaction often requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions. The precise conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput. The industrial process would also focus on optimizing reaction conditions to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
(2E,2’E)-N,N’-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule with fewer double bonds .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E,2’E)-N,N’-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide) is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study interactions with proteins and nucleic acids. Its ability to form stable complexes with metal ions makes it useful in the development of new diagnostic tools and therapeutic agents .
Medicine
Its interactions with biological molecules can be harnessed to create new drugs with improved efficacy and reduced side effects .
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials .
Mécanisme D'action
The mechanism by which (2E,2’E)-N,N’-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide) exerts its effects involves its ability to interact with various molecular targets. These interactions can include binding to metal ions, forming hydrogen bonds with biological molecules, and participating in electron transfer reactions. The specific pathways involved depend on the context in which the compound is used, such as in a biological system or a chemical reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(2,2’6’,2’‘-terpyridin-4’-yl)benzene: This compound has a similar phenylenebis(methylene) core but with terpyridine groups instead of pyridinyl acrylamide groups.
4,4’-(1,4-Phenylenebis(methylene))bis(2,2’-bipyridine): This compound also features a phenylenebis(methylene) core but with bipyridine groups.
Uniqueness
What sets (2E,2’E)-N,N’-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide) apart is its combination of the phenylenebis(methylene) core with pyridinyl acrylamide groups. This unique structure provides distinct chemical and physical properties, making it particularly useful in applications that require specific interactions with metal ions and biological molecules .
Propriétés
IUPAC Name |
(E)-3-pyridin-4-yl-N-[[4-[[[(E)-3-pyridin-4-ylprop-2-enoyl]amino]methyl]phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c29-23(7-5-19-9-13-25-14-10-19)27-17-21-1-2-22(4-3-21)18-28-24(30)8-6-20-11-15-26-16-12-20/h1-16H,17-18H2,(H,27,29)(H,28,30)/b7-5+,8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWPIWPPXZNIAY-KQQUZDAGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C=CC2=CC=NC=C2)CNC(=O)C=CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CNC(=O)/C=C/C2=CC=NC=C2)CNC(=O)/C=C/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














